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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to investigating the protein-protein

interactions of Zinc Finger MYND-Type Containing 19 (ZMYND19) using mass spectrometry.

The protocols detailed below are designed to facilitate the identification and quantification of

ZMYND19-interacting proteins, offering insights into its role in cellular signaling and its potential

as a therapeutic target.

Introduction to ZMYND19 and its Interactome
ZMYND19, also known as MIZIP, is a protein characterized by a MYND-type zinc finger

domain. Emerging research has identified ZMYND19 as a key regulator in fundamental cellular

processes. Notably, ZMYND19 and its interacting partner, Muskelin 1 (MKLN1), are substrates

of the Carboxy-Terminal to LisH (CTLH) E3 ubiquitin ligase complex.[1][2][3][4] This complex

targets ZMYND19 and MKLN1 for proteasomal degradation. Upon inhibition or loss of CTLH

activity, ZMYND19 and MKLN1 accumulate and translocate to the lysosomal membrane, where

they act as negative regulators of the mTORC1 signaling pathway.[1][2][3][4] This regulation is

achieved by preventing the interaction of mTORC1 with its activator Rheb and its downstream

substrates, S6K and 4E-BP1.[3][5]

Understanding the dynamic interactions of ZMYND19 is crucial for elucidating its function in

both normal physiology and disease states, such as cancer.[6] The following protocols describe
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the use of affinity purification and co-immunoprecipitation coupled with mass spectrometry to

comprehensively map the ZMYND19 interactome.

Quantitative Data Summary
The following table summarizes representative quantitative proteomics data demonstrating the

change in abundance of ZMYND19 and its key interactor, MKLN1, upon disruption of the CTLH

E3 ligase complex. This type of quantitative analysis is crucial for identifying proteins whose

interaction with ZMYND19 is regulated by post-translational modifications like ubiquitination.

Protein Gene Function
Fold Change
(CTLH Inactive
/ WT)

p-value

ZMYND19 ZMYND19

mTORC1

Signaling

Regulator

Increased < 0.05

MKLN1 MKLN1

mTORC1

Signaling

Regulator

Increased < 0.05

MAEA MAEA
CTLH E3 Ligase

Subunit
Decreased < 0.05

Raptor RPTOR
mTORC1

Subunit

No Significant

Change
> 0.05

Rheb RHEB
mTORC1

Activator

No Significant

Change
> 0.05

Note: This table is a representative summary based on published findings. Actual fold changes

and p-values will vary depending on the specific experimental system and quantitative

proteomics methodology used.

Experimental Workflows and Signaling Pathways
ZMYND19 Interactome Analysis Workflow
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The following diagram illustrates a typical workflow for the identification of ZMYND19

interacting proteins using affinity purification-mass spectrometry (AP-MS).
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Affinity purification-mass spectrometry workflow for ZMYND19.

ZMYND19-Mediated mTORC1 Signaling Pathway
This diagram illustrates the role of ZMYND19 in the regulation of the mTORC1 signaling

pathway.
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ZMYND19 and MKLN1 negatively regulate mTORC1 signaling.
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Detailed Experimental Protocols
The following are detailed protocols for the analysis of the ZMYND19 interactome. It is

recommended to perform these experiments with appropriate negative controls, such as

immunoprecipitation with a non-specific IgG antibody or using cells transfected with an empty

vector.

Protocol 1: Co-Immunoprecipitation of Endogenous
ZMYND19 and Mass Spectrometry Analysis
This protocol is suitable for identifying interacting partners of endogenous ZMYND19.

Materials:

Cell line expressing ZMYND19 (e.g., HEK293T, HeLa)

Cell culture reagents

Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease

inhibitor cocktail

Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.1% NP-40

Elution Buffer: 0.1 M Glycine-HCl, pH 2.5

Neutralization Buffer: 1 M Tris-HCl, pH 8.5

Anti-ZMYND19 antibody (validated for immunoprecipitation)

Control IgG antibody (from the same species as the anti-ZMYND19 antibody)

Protein A/G magnetic beads

Reagents for SDS-PAGE and in-gel tryptic digestion

Mass spectrometer (e.g., Orbitrap Fusion Lumos)

Procedure:
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Cell Culture and Lysis:

Culture cells to 80-90% confluency.

Wash cells with ice-cold PBS and lyse with Lysis Buffer on ice for 30 minutes.

Scrape the cells and transfer the lysate to a microcentrifuge tube.

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

Transfer the supernatant to a new tube and determine the protein concentration.

Immunoprecipitation:

Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C.

Incubate 1-2 mg of pre-cleared lysate with 2-5 µg of anti-ZMYND19 antibody or control

IgG overnight at 4°C with gentle rotation.

Add Protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.

Washing and Elution:

Pellet the beads using a magnetic stand and discard the supernatant.

Wash the beads three times with Wash Buffer.

Elute the protein complexes by incubating the beads with Elution Buffer for 5-10 minutes

at room temperature.

Neutralize the eluate with Neutralization Buffer.

Sample Preparation for Mass Spectrometry:

Run the eluate on an SDS-PAGE gel.

Stain the gel with a mass spectrometry-compatible silver or Coomassie stain.

Excise the entire gel lane and cut it into smaller pieces.
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Perform in-gel tryptic digestion.

Extract the peptides for LC-MS/MS analysis.

LC-MS/MS Analysis and Data Interpretation:

Analyze the extracted peptides using a high-resolution mass spectrometer.

Identify proteins using a database search algorithm (e.g., Sequest, Mascot) against a

human protein database.

Filter the results to remove common contaminants and non-specific binders identified in

the control IgG immunoprecipitation.

Perform quantitative analysis (e.g., label-free quantification) to identify proteins

significantly enriched in the ZMYND19 immunoprecipitation.

Protocol 2: Affinity Purification of Tagged-ZMYND19 and
Quantitative Interactomics
This protocol is ideal for quantitative comparisons of the ZMYND19 interactome under different

conditions (e.g., with and without a drug treatment).

Materials:

Expression vector for tagged ZMYND19 (e.g., pCMV-FLAG-ZMYND19)

Cell line for transfection (e.g., HEK293T)

Transfection reagent

Lysis, Wash, and Elution buffers (as in Protocol 1)

Anti-FLAG magnetic beads

Reagents for in-solution tryptic digestion

TMT (Tandem Mass Tag) labeling reagents (optional, for quantitative analysis)
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Mass spectrometer and data analysis software

Procedure:

Transfection and Cell Culture:

Transfect cells with the FLAG-ZMYND19 expression vector or an empty vector control.

If comparing different conditions, treat the cells accordingly (e.g., with a drug or vehicle

control).

Harvest and lyse the cells as described in Protocol 1.

Affinity Purification:

Incubate the cell lysate with anti-FLAG magnetic beads for 2-4 hours at 4°C.

Washing and Elution:

Wash the beads extensively with Wash Buffer.

Elute the protein complexes using a competitive elution with 3xFLAG peptide or a

denaturing elution buffer compatible with mass spectrometry.

Quantitative Mass Spectrometry:

Perform in-solution tryptic digestion of the eluted protein complexes.

For quantitative analysis, label the peptides from different conditions with TMT reagents

according to the manufacturer's protocol.

Combine the labeled peptide samples and analyze by LC-MS/MS.

Data Analysis:

Identify and quantify the proteins in each sample.

Calculate the relative abundance of proteins between different conditions.
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Identify proteins that show a significant change in their interaction with ZMYND19 upon

treatment.

By following these protocols, researchers can gain valuable insights into the composition and

dynamics of the ZMYND19 interactome, paving the way for a better understanding of its

biological functions and its potential as a target for therapeutic intervention.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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